

Application Notes & Protocols: Synthesis and Evaluation of Novel M4 Receptor Selective Ligands

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Compound of Interest

Compound Name: M410

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These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and functional evaluation of novel M4 muscarinic acetylcholine receptor (M4R) selective ligands. The M4 receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] Selective activation of the M4 receptor is hypothesized to offer therapeutic benefits while minimizing the side effects associated with non-selective muscarinic agonists.[2]

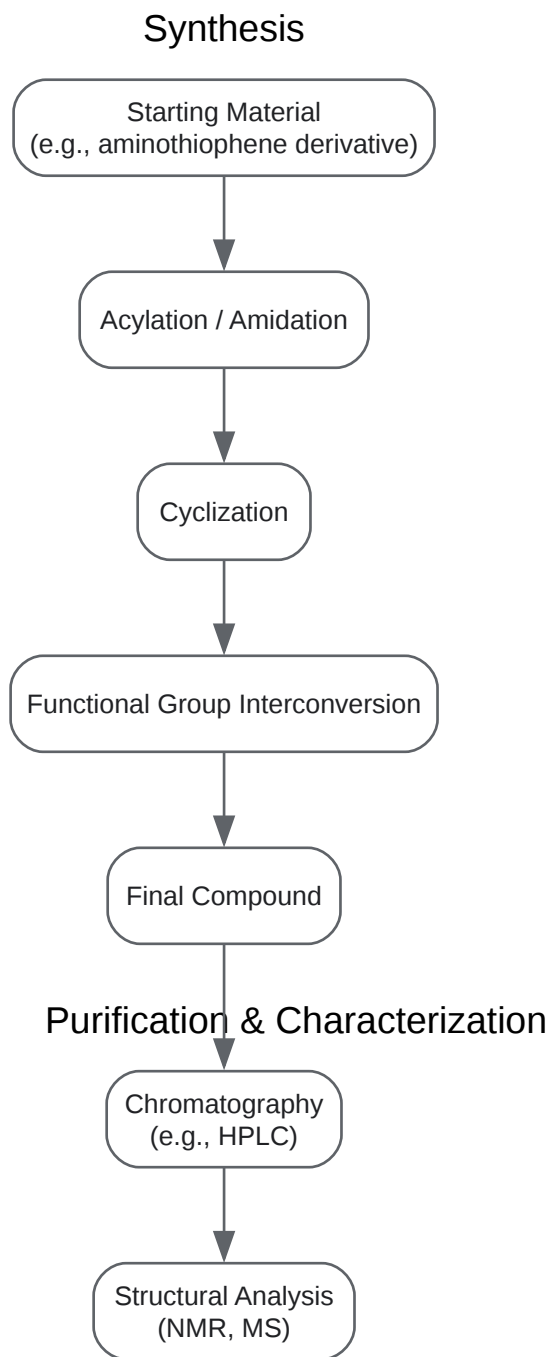
M4 Receptor Signaling Pathways

The M4 receptor primarily couples to Gai/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] However, at high agonist concentrations, it can also couple to Gas proteins, causing an increase in cAMP.[4] Additionally, M4 receptor activation can stimulate other signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation pathway and receptor internalization.[5]



Synthesis of a Novel M4 Positive Allosteric Modulator (PAM)

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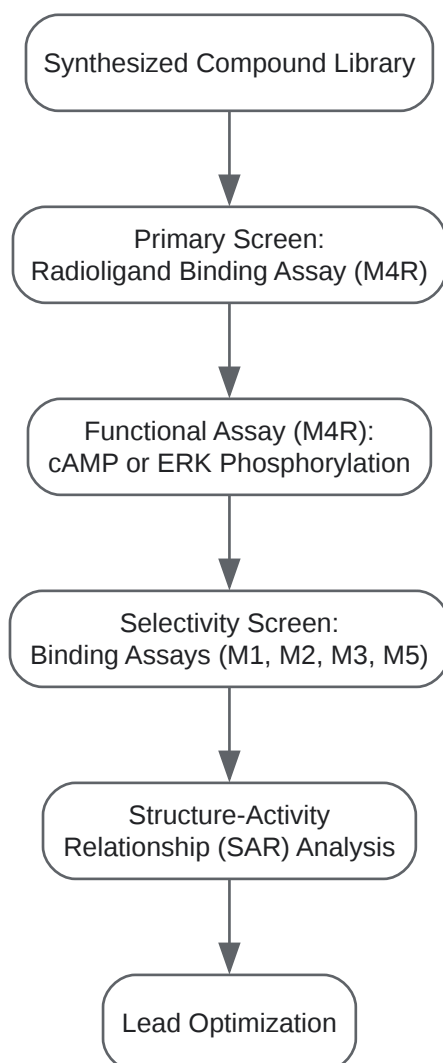
Figure 2: General Workflow for M4 PAM Synthesis.

Experimental Protocol: Synthesis

A practical and chromatography-free synthetic process for a selective M1 and M4 muscarinic acetylcholine receptors agonist has been developed and demonstrated on a several hundred grams scale. The key feature of this route is the N,N-dimethylcarbamoylation of the anilinic nitrogen on the spiro 7-azaindoline structure via intermolecular migration of the N,N-dimethylcarbamoyl group. The resulting compound was prepared in 43% overall yield with a chemical purity >99% via six steps starting with (2-chloropyridin-3-yl)acetonitrile.[8]

In Vitro Evaluation of Novel M4 Ligands

A series of in vitro assays are essential to characterize the pharmacological profile of newly synthesized compounds. This typically involves assessing the binding affinity, functional activity, and selectivity of the ligands.



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References

- 1. The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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